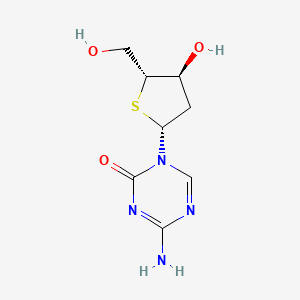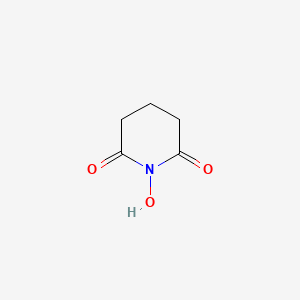
4(1H)-Pyridinone, 1-butyl-3-hydroxy-2-methyl-
Overview
Description
4(1H)-Pyridinone, 1-butyl-3-hydroxy-2-methyl-, commonly known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptor (nAChR). It is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
PNU-282987 is a selective agonist of α7 4(1H)-Pyridinone, 1-butyl-3-hydroxy-2-methyl-, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of α7 4(1H)-Pyridinone, 1-butyl-3-hydroxy-2-methyl- by PNU-282987 leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in neuroprotection, cognitive function, and mood regulation.
Biochemical and Physiological Effects
PNU-282987 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in cognitive function and mood regulation. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuroprotection and synaptic plasticity.
Advantages and Limitations for Lab Experiments
PNU-282987 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and has good solubility in water and organic solvents. It is also highly selective for α7 4(1H)-Pyridinone, 1-butyl-3-hydroxy-2-methyl-, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, PNU-282987 has some limitations for lab experiments. It has a short half-life in vivo, which makes it difficult to use in animal studies. It also has poor bioavailability, which makes it difficult to administer orally.
Future Directions
There are several future directions for research on PNU-282987. One area of research is to develop more potent and selective agonists of α7 4(1H)-Pyridinone, 1-butyl-3-hydroxy-2-methyl- that have better pharmacokinetic properties. Another area of research is to investigate the therapeutic potential of PNU-282987 in other neurological and psychiatric disorders, such as Parkinson's disease and post-traumatic stress disorder. Finally, future research could focus on the development of novel drug delivery systems for PNU-282987, such as nanoparticles or liposomes, to improve its bioavailability and half-life.
Scientific Research Applications
PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
properties
IUPAC Name |
1-butyl-3-hydroxy-2-methylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-4-6-11-7-5-9(12)10(13)8(11)2/h5,7,13H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBZFVEZYRNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=O)C(=C1C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876110 | |
| Record name | 4(1H)-Pyridinone, 1-butyl-3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Pyridinone, 1-butyl-3-hydroxy-2-methyl- | |
CAS RN |
30652-15-4 | |
| Record name | 1-Butyl-2-methyl-3-hydroxypyrid-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30652-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyridinone, 1-butyl-3-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pyridinone, 1-butyl-3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-5-(dodecanoylamino)-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B3060959.png)





![Benzoic acid, 4-[(hydroxyamino)methyl]-](/img/structure/B3060966.png)



![Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester](/img/structure/B3060976.png)
![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine](/img/structure/B3060977.png)